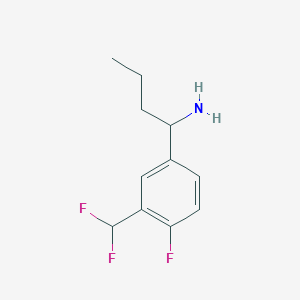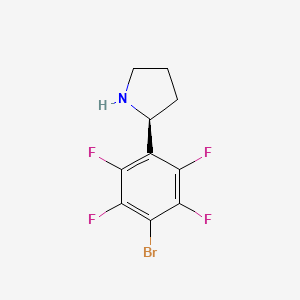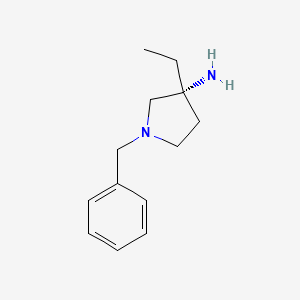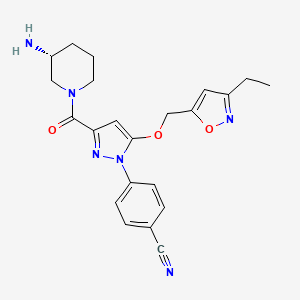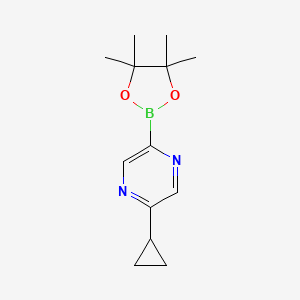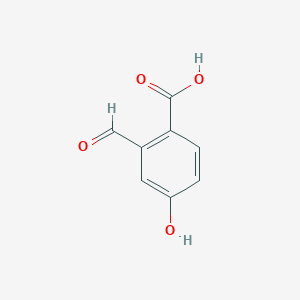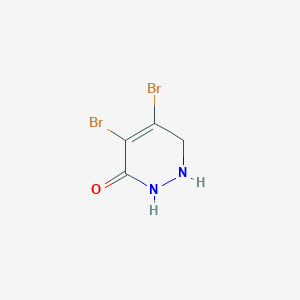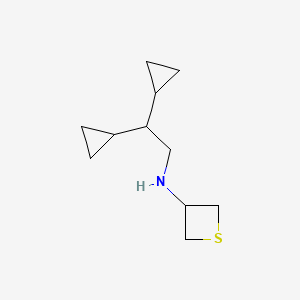
N-(2,2-Dicyclopropylethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dicyclopropylethyl)thietan-3-amine is a unique organic compound characterized by its thietane ring structure. Thietanes are four-membered sulfur-containing heterocycles that have garnered interest due to their presence in various pharmaceutical and biological compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dicyclopropylethyl)thietan-3-amine can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach is the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are employed to synthesize thietanes .
Industrial Production Methods
Industrial production methods for thietanes, including this compound, often involve large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dicyclopropylethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,2-Dicyclopropylethyl)thietan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-Dicyclopropylethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-Dicyclopropylethyl)thietan-3-amine include other thietane derivatives such as:
- Thietan-3-amine
- Thietan-3-yl amine hydrochloride
Uniqueness
This compound is unique due to its 2,2-dicyclopropylethyl substituent, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel pharmaceuticals .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-(2,2-dicyclopropylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H19NS/c1-2-8(1)11(9-3-4-9)5-12-10-6-13-7-10/h8-12H,1-7H2 |
InChI Key |
UOXBJCAQCHVMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CNC2CSC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


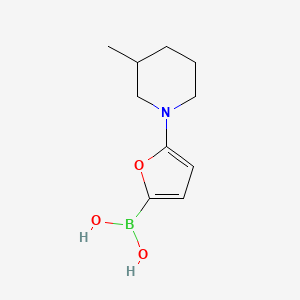
![2-Iodospiro[3.3]heptane](/img/structure/B12986130.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B12986138.png)
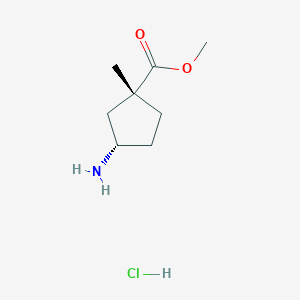
![6-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B12986153.png)
